5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound notable for its diverse applications in chemical research and industry. This compound features a pyrazole ring, which is substituted with chlorine and methyl groups, enhancing its reactivity and potential utility in various chemical processes. It is primarily utilized as a building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
This compound is classified under the category of pyrazole derivatives, which are known for their biological activities. The specific IUPAC name for this compound is 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid, with the CAS number 956713-96-5. It has been documented in several chemical databases, including PubChem and BenchChem, where it is recognized for its significant role in various synthetic pathways .
The synthesis of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
In laboratory settings, these reactions can be optimized by varying reaction conditions such as temperature, pressure, and solvent choice to enhance yield and purity. Industrial production methods may employ continuous flow reactors and advanced purification techniques to scale up synthesis while minimizing environmental impact.
The molecular structure of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid can be described as follows:
The compound features a pyrazole ring with a carboxylic acid group at position four and substitutions at positions one and three that include chlorine atoms and a dichlorophenyl group .
The structural data indicates significant steric hindrance due to the bulky dichlorophenyl group, which may influence both the reactivity and biological activity of the compound.
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid participates in various chemical reactions typical for pyrazole derivatives:
These reactions are often facilitated by catalysts or specific reaction conditions tailored to enhance selectivity and yield.
The mechanism of action for 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid primarily revolves around its interactions at the molecular level:
Further research is needed to elucidate specific pathways and mechanisms through which this compound exerts its biological effects.
The physical properties of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid include:
Key chemical properties include:
Relevant data on these properties can be obtained from experimental studies focusing on solubility testing and stability assessments .
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid has numerous applications across different fields:
The therapeutic exploration of halogenated pyrazoles originated from natural product investigations, particularly studies of pyrrolomycins—polyhalogenated microbial metabolites exhibiting potent activity against Gram-positive pathogens and staphylococcal biofilms [5]. Synthetic efforts to optimize these natural scaffolds revealed that strategic halogen placement significantly modulates pharmacological activity:
The compound exhibits strategic regiochemical design maximizing target engagement and physicochemical properties. Systematic analysis reveals critical structure-function relationships:
Table 1: Structural Attributes and Molecular Properties
| Attribute | Specification |
|---|---|
| IUPAC Name | 5-Chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₁₂H₉Cl₃N₂O₂ |
| Molecular Weight | 319.57 g/mol |
| Canonical SMILES | CC1=NN(CC2=CC=C(Cl)C=C2Cl)C(=C1C(=O)O)Cl |
| InChI Key | BELUEBJZBIVMOB-UHFFFAOYSA-N |
| Halogen Placement | 5-Cl (pyrazole); 2,4-diCl (benzyl) |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 4 (two N atoms, two carboxylate O atoms) |
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2